4-(4-Fluorophenyl)pentan-2-one
Description
4-(4-Fluorophenyl)pentan-2-one is a fluorinated aromatic ketone with the molecular formula C₁₁H₁₃FO. The compound features a pentan-2-one backbone substituted at the fourth carbon with a 4-fluorophenyl group. This structural motif imparts unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry.
Properties
Molecular Formula |
C11H13FO |
|---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
4-(4-fluorophenyl)pentan-2-one |
InChI |
InChI=1S/C11H13FO/c1-8(7-9(2)13)10-3-5-11(12)6-4-10/h3-6,8H,7H2,1-2H3 |
InChI Key |
MTSHJEYVEWYMMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)pentan-2-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-fluorobenzene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product. Additionally, purification steps like distillation or recrystallization are used to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 4-(4-fluorophenyl)pentanoic acid.
Reduction: Formation of 4-(4-fluorophenyl)pentan-2-ol.
Substitution: Formation of 4-(4-methoxyphenyl)pentan-2-one.
Scientific Research Applications
4-(4-Fluorophenyl)pentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)pentan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in metabolic pathways or bind to receptors that regulate cell signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares 4-(4-Fluorophenyl)pentan-2-one with key analogs, focusing on substituent effects, physical properties, and applications.
Substituent Effects and Structural Analogs
4-(4-Methylphenyl)pentan-2-one
- Structure : Substituted with a 4-methylphenyl group instead of 4-fluorophenyl.
- Molecular Formula : C₁₂H₁₆O (vs. C₁₁H₁₃FO for the fluoro analog).
- Key Differences: The methyl group is electron-donating, enhancing electron density on the aromatic ring, whereas fluorine is electron-withdrawing. Applications: Used in flavor and fragrance industries (e.g., trade name Curcumon) due to its stable aromatic profile .
1-(4-Fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD)
- Structure: Features a methylamino group at the second carbon and a 4-fluorophenyl group at the first carbon.
- Key Differences: The presence of a secondary amine introduces hydrogen-bonding capacity and basicity, unlike the ketone-dominated this compound. Applications: A cathinone derivative with stimulant properties, often identified in seized synthetic drug samples .
4-(Furan-2-ylmethylsulfanyl)pentan-2-one
- Structure : Substituted with a furfurylthio group at the fourth carbon.
- Physical Properties :
- Boiling Point: 288.6°C (vs. lower expected for the fluoro compound due to reduced molecular weight).
- Density: 1.086 g/cm³.
- Applications : Key intermediate in flavor and fragrance manufacturing due to its sulfur-containing heterocyclic moiety .
Physical and Chemical Properties
The table below summarizes critical properties of this compound and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Applications |
|---|---|---|---|---|
| This compound | C₁₁H₁₃FO | 180.22 | Not reported | Pharmaceutical research |
| 4-(4-Methylphenyl)pentan-2-one | C₁₂H₁₆O | 176.26 | Not reported | Flavors, fragrances |
| 1-(4-Fluorophenyl)-2-(methylamino)pentan-1-one | C₁₂H₁₆FNO | 225.26 | Not reported | Forensic chemistry |
| 4-(Furan-2-ylmethylsulfanyl)pentan-2-one | C₁₀H₁₄O₂S | 214.28 | 288.6 | Flavor/fragrance synthesis |
Electronic and Reactivity Differences
- Fluorine vs. In contrast, the methyl group in 4-(4-Methylphenyl)pentan-2-one donates electrons, stabilizing adjacent carbocations and enhancing aromatic ring reactivity .
Sulfur-Containing Analog :
Research and Industrial Relevance
- Pharmaceutical Potential: The fluorine atom in this compound may enhance bioavailability and metabolic stability, a trait exploited in drug design. However, its exact pharmacological profile remains underexplored compared to the well-studied cathinone derivative 4-FPD .
- Material Science : The electron-withdrawing fluorine could stabilize charge-transfer complexes, suggesting utility in optoelectronic materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
